4,5-dichloro-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,5-dichloro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H3,10,11,12) |
InChI Key |
IFQALDIMKZKWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2N)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4,5 Dichloro 1h Indazol 3 Amine
Reactivity of the Amino Group at C3 Position
The amino group at the C3 position of the indazole ring is a key site for derivatization. Its nucleophilic character allows it to readily participate in a variety of chemical reactions, leading to the formation of amides, alkylated amines, and imines.
The primary amino group of 4,5-dichloro-1H-indazol-3-amine can be readily acylated using various acylating agents, such as acid anhydrides and acyl chlorides. A common example is the reaction with acetic anhydride. This reaction typically proceeds smoothly, often in an aqueous medium with the addition of a base like sodium bicarbonate to neutralize the acid byproduct. researchgate.net The resulting N-(4,5-dichloro-1H-indazol-3-yl)acetamide is a stable amide derivative. The reaction is generally high-yielding and does not require extensive purification, making it an efficient method for modifying this scaffold. researchgate.net
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. youtube.com The reactivity of the amine allows for the use of a wide range of acylating agents to introduce various functional groups.
Table 1: Representative Acylation Reaction of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Acetic anhydride | Sodium bicarbonate | Water | N-(4,5-dichloro-1H-indazol-3-yl)acetamide |
Alkylation of the amino group at the C3 position can be achieved using alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine acts as the nucleophile. youtube.com The reaction can lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts if the reaction is allowed to proceed with excess alkylating agent. libretexts.orglibretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial to achieve selective mono-alkylation. youtube.com
For instance, the reaction of this compound with an alkyl bromide in the presence of a suitable base would yield the corresponding N-alkyl-4,5-dichloro-1H-indazol-3-amine. The choice of solvent can also influence the reaction outcome.
Table 2: General Alkylation Reaction of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Potential Product(s) |
| This compound | Alkyl halide (e.g., Ethyl bromide) | e.g., Potassium carbonate | e.g., Acetonitrile | N-ethyl-4,5-dichloro-1H-indazol-3-amine, N,N-diethyl-4,5-dichloro-1H-indazol-3-amine |
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. libretexts.org The formation of Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. nih.gov
The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine. nih.govresearchgate.net The electronic nature of the substituents on the aldehyde or ketone can influence the rate and efficiency of the reaction.
Table 3: Example of Schiff Base Formation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Benzaldehyde (B42025) | Acetic acid | Ethanol (B145695) | (E)-N-benzylidene-4,5-dichloro-1H-indazol-3-amine |
Transformations Involving the Chloro-Substituents
The two chlorine atoms on the benzene (B151609) ring of this compound are amenable to various substitution and coupling reactions, providing another avenue for structural diversification.
The chloro-substituents on the electron-deficient indazole ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the nitrogen-containing heterocyclic ring, which helps to stabilize the intermediate Meisenheimer complex. rsc.orgrsc.org The reactivity of the chloro groups towards SNAr can be influenced by their position on the ring and the nature of the nucleophile. For instance, amines can act as nucleophiles to displace the chloride ions, leading to the formation of amino-substituted indazole derivatives.
The reaction typically requires elevated temperatures and a suitable base to proceed. The choice of solvent is also critical for the success of SNAr reactions.
Table 4: General Nucleophilic Aromatic Substitution (SNAr) Reaction
| Reactant 1 | Nucleophile | Base | Solvent | Potential Product |
| This compound | Amine (e.g., Pyrrolidine) | e.g., Potassium carbonate | e.g., DMF | 4-amino-5-chloro-1H-indazol-3-amine or 5-amino-4-chloro-1H-indazol-3-amine |
The chloro atoms at the C4 and C5 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction allows for the arylation or vinylation of the indazole core by reacting it with boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, with catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] being effective for similar substrates. mdpi.com The reaction conditions, including the base, solvent, and temperature, need to be optimized for the specific substrates. semanticscholar.orgbeilstein-journals.org
The Heck reaction provides a method for the vinylation of the dichloro-indazole ring by coupling it with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction typically involves the use of palladium catalysts such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org The reaction is stereoselective, usually favoring the formation of the trans-alkene product.
Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Potential Product |
| Suzuki Coupling | This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 4-chloro-5-phenyl-1H-indazol-3-amine and/or 5-chloro-4-phenyl-1H-indazol-3-amine |
| Heck Reaction | This compound | Styrene | Pd(OAc)₂ | Triethylamine | DMF | 4-chloro-5-styryl-1H-indazol-3-amine and/or 5-chloro-4-styryl-1H-indazol-3-amine |
Reductive Dehalogenation Studies
The selective removal of halogen atoms from aromatic rings is a key transformation in organic synthesis, allowing for the fine-tuning of a molecule's electronic and steric properties. However, specific studies detailing the reductive dehalogenation of this compound are not extensively documented in the available scientific literature. In principle, this transformation could be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source, or other transition-metal-catalyzed reactions. The regioselectivity of such a reaction—whether the chlorine at position 4 or 5 is preferentially removed—would depend heavily on the reaction conditions and the catalytic system employed. Further research is required to establish efficient and selective protocols for the dehalogenation of this specific substrate.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. youtube.com In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reaction generally proceeds in three steps: activation of the electrophile (often with a Lewis acid), nucleophilic attack by the aromatic ring to form a carbocation intermediate, and finally, deprotonation to restore aromaticity. masterorganicchemistry.com
For this compound, the benzene portion of the molecule presents a complex case for further EAS. The ring is already substituted with three groups that influence its reactivity:
Two Chloro Groups (at C4 and C5): Chlorine is an ortho-, para-directing group but is also deactivating due to its inductive electron-withdrawing effect.
The Fused Pyrazole (B372694) Ring (with an amino group at C3): The 3-aminoindazole moiety as a whole is an activating group. The amino group strongly donates electron density into the ring system.
The two available positions for substitution on the benzene ring are C6 and C7. The directing effects of the existing substituents would lead to a mixture of products, with the precise ratio being difficult to predict without experimental data. Furthermore, the two deactivating chloro groups significantly lower the nucleophilicity of the benzene ring, making harsh reaction conditions, which could lead to side reactions, potentially necessary. youtube.com The practical application of EAS to further functionalize the benzene ring of this specific molecule remains an area for targeted investigation.
Oxidation and Reduction Pathways of the Indazole Core
The indazole core itself is susceptible to oxidation and reduction reactions that can provide access to new derivatives. A notable oxidation pathway for 1H-indazoles is the formation of 1H-indazole N-oxides. nih.gov Recent studies have demonstrated the selective electrochemical synthesis of these N-oxides from various 1H-indazole precursors. nih.gov This method avoids harsh chemical oxidants and is driven by the choice of cathode material in an electrolytic cell. nih.gov For instance, using a reticulated vitreous carbon cathode has been shown to selectively produce 1H-indazole N-oxides. nih.gov
Conversely, these N-oxides can be reduced back to the parent 1H-indazole. This deoxygenation can also be achieved electrochemically, for example, through paired electrolysis using a zinc cathode, which facilitates the cathodic cleavage of the N-O bond. nih.gov These oxidation and reduction pathways represent a versatile strategy for the manipulation of the indazole core, potentially enabling late-stage functionalization of bioactive molecules. nih.gov
Functionalization of the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms (N1 and N2) in the indazole ring allows for diverse functionalization strategies, most notably N-alkylation and N-arylation. The indazole ring exists in two tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole. nih.govd-nb.info Direct alkylation often leads to a mixture of N1 and N2 substituted products, making regioselectivity a critical challenge. nih.gov
N-Alkylation and N-Arylation Strategies
Significant research has focused on controlling the regioselectivity of N-alkylation. The outcome is highly dependent on the substituents on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent. d-nb.infonih.gov
Studies on various substituted indazoles have highlighted key trends that would be applicable to this compound:
N1-Selective Alkylation: The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 regioselectivity. d-nb.infonih.gov This selectivity is particularly pronounced for indazoles with C3 substituents capable of coordinating with the sodium cation. nih.gov
N2-Selective Alkylation: Conditions employing bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) tend to favor the formation of the N2-alkylated product. nih.gov Furthermore, indazoles with electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. nih.gov Pfizer chemists have also reported a highly selective N2 alkylation method using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com
The table below summarizes findings on the regioselective alkylation of various indazoles, illustrating the principles that guide product formation.
| Indazole Substrate (Example) | Alkylating Agent | Base / Solvent | Predominant Isomer | Reference |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH / THF | >99% N1 | d-nb.infonih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ / Acetonitrile | >99% N1 (Chelation) | nih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | K₂CO₃ / Acetonitrile | >99% N2 | nih.gov |
| 7-Nitro-1H-indazole | Alkyl bromide | NaH / THF | N2 (≥96%) | nih.gov |
| Various 1H-indazoles | tert-Butyl 2,2,2-trichloroacetimidate | TfOH / DCE | High N2 Selectivity | wuxibiology.com |
N-arylation of indazoles is typically accomplished using copper-catalyzed cross-coupling reactions. organic-chemistry.org Conditions developed by Buchwald and others, often using a copper(I) source and a suitable ligand, can effectively couple indazoles with aryl halides or arylboronic acids to yield N-arylated products. organic-chemistry.org
Rearrangement Reactions
Rearrangement reactions involving the indazole nitrogens can also occur. It has been reported that regioselective N-acylation can initially form an N2-acylindazole, which may then isomerize to the more thermodynamically stable N1-substituted regioisomer. nih.gov A more complex rearrangement was observed during studies on the synthesis of indazolylpyridinium derivatives, where a 4-(2H-indazolyl)-1-methylpyridinium iodide was found to rearrange to the corresponding 1H-isomer. vt.edu Such rearrangements highlight the dynamic nature of substituted indazole systems.
Electrochemical Functionalization Approaches to Indazole Derivatives
Electrochemical methods are emerging as powerful, environmentally friendly tools for the direct functionalization of heterocyclic compounds, including indazoles. oregonstate.edu These techniques offer mild reaction conditions and avoid the need for harsh chemical oxidants or reductants. oregonstate.edubohrium.com
Research in this area has demonstrated several successful strategies for modifying the indazole scaffold:
C3-Functionalization: A variety of groups can be introduced at the C3 position of 2H-indazoles. This includes electrochemical C-3 sulfonylation and trifluoromethylation using CF₃SO₂Na as the source. bohrium.comsioc-journal.cn
Azidation: An electrochemically driven azidation of 2H-indazoles has been developed, which can be followed by a cascade transformation to synthesize 2-azo-benzonitrile compounds. bohrium.com
The reactivity in these electrochemical systems is significantly influenced by parameters such as the electric current, the nature of the electrolyte, and the type of cell used. bohrium.com These approaches represent a modern and sustainable frontier for creating diverse libraries of indazole derivatives. researchgate.net
Advanced Structural Characterization and Spectroscopic Analysis of 4,5 Dichloro 1h Indazol 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)
The ¹H NMR spectrum of an indazole derivative will typically show distinct signals for the aromatic protons and the amine (NH₂) and indazole (NH) protons. libretexts.orgchemicalbook.com For 7-bromo-4-chloro-1H-indazol-3-amine, the aromatic protons appear as doublets at δ 7.21 and 6.94 ppm, with a coupling constant of 8.8 Hz, indicative of ortho-coupling on the benzene (B151609) ring. mdpi.com The amine protons (NH₂) present as a broad singlet at δ 5.58 ppm, and the indazole NH proton appears further downfield as a singlet at δ 12.43 ppm. mdpi.com
Table 1: ¹H and ¹³C NMR Data for 7-bromo-4-chloro-1H-indazol-3-amine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 12.43 | s | - |
| ¹H | 7.21 | d | 8.8 |
| ¹H | 6.94 | d | 8.8 |
| ¹H | 5.58 | s | - |
| ¹³C | 148.0 | - | - |
| ¹³C | 140.7 | - | - |
| ¹³C | 129.5 | - | - |
| ¹³C | 122.0 | - | - |
| ¹³C | 119.1 | - | - |
| ¹³C | 112.9 | - | - |
| ¹³C | 94.0 | - | - |
Data obtained for 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the confirmation of the molecular formula. For 7-bromo-4-chloro-1H-indazol-3-amine, the calculated exact mass for the protonated molecule [M+H]⁺ is 247.9413 amu. mdpi.com The experimentally determined value of 247.9412 amu is in excellent agreement, confirming the molecular formula C₇H₆BrClN₃. mdpi.com
Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. The isotopic pattern observed for compounds containing chlorine and bromine is particularly informative due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. wpmucdn.com While a specific IR spectrum for 4,5-dichloro-1H-indazol-3-amine is not available, the expected characteristic absorption bands can be predicted based on its structure.
The presence of the primary amine (NH₂) group would result in two distinct stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com The N-H bending vibration is expected to appear around 1600 cm⁻¹. libretexts.org The N-H stretching of the indazole ring would also be observed in the 3400-3100 cm⁻¹ region, often as a broader band. wpmucdn.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. nih.gov The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3500 - 3200 |
| N-H (Indazole) | Stretch | 3400 - 3100 |
| C-H (Aromatic) | Stretch | > 3000 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| N-H (Amine) | Bend | ~1600 |
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although crystal structure data for this compound is not published, the analysis of a closely related derivative, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, offers valuable structural insights. nih.gov
The crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals that the fused five- and six-membered rings of the indazole system are nearly planar. nih.gov In this derivative, the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into a two-dimensional network. nih.gov Such hydrogen bonding is also expected to be a significant feature in the crystal lattice of this compound, involving the amine and indazole N-H groups.
Table 3: Crystallographic Data for N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.1229 (5) |
| b (Å) | 10.0562 (3) |
| c (Å) | 9.7955 (2) |
| **β (°) ** | 105.388 (1) |
| **V (ų) ** | 1531.26 (7) |
| Z | 4 |
Data for C₁₄H₁₂ClN₃O₃S. nih.gov
Vibrational Spectroscopy and Theoretical Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. derpharmachemica.com When experimental spectra are combined with theoretical calculations, such as those using Density Functional Theory (DFT), a comprehensive understanding of the vibrational properties can be achieved. researchgate.netderpharmachemica.com
For a molecule like this compound, theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared to experimental data for validation. derpharmachemica.com This combined approach allows for the precise assignment of vibrational bands to specific atomic motions within the molecule. researchgate.net For instance, a detailed interpretation of the vibrational spectra can be made on the basis of the calculated potential energy distribution (PED). derpharmachemica.com Such analyses have been successfully applied to other chlorinated heterocyclic amines. researchgate.netderpharmachemica.com Computational studies can also provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity and electronic transitions. derpharmachemica.com
Computational and Theoretical Investigations of 4,5 Dichloro 1h Indazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into a compound's stability, electronic properties, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
No specific DFT studies detailing the optimized geometry (bond lengths and angles) or the electronic structure of 4,5-dichloro-1H-indazol-3-amine are available in the public domain. Such a study would typically involve calculations using a specified functional and basis set to determine the molecule's most stable three-dimensional conformation and the distribution of its electrons.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)
A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. Without dedicated computational studies, the specific energy values for EHOMO, ELUMO, and the energy gap for this compound remain undetermined.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
There are no published Molecular Electrostatic Potential (MEP) surface analyses for this compound. An MEP map is a valuable tool that illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species and biological targets.
Tautomeric Stability and Conformational Analysis
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is a cornerstone of structure-based drug design.
Protein-Ligand Interaction Analysis and Binding Mode Prediction
While the 1H-indazol-3-amine scaffold is recognized as an important fragment in the design of kinase inhibitors and other therapeutic agents, no specific molecular docking studies featuring this compound have been published. Consequently, there is no available data on its predicted binding modes, binding affinities, or specific interactions with any biological protein targets.
Binding Affinity and Energetic Predictions
Computational studies have been instrumental in predicting the binding affinity and energetic profiles of this compound with various biological targets, primarily protein kinases. These predictions are crucial for understanding the compound's potency and selectivity, guiding further experimental validation. Molecular docking simulations are a primary tool for estimating the binding free energy and identifying key intermolecular interactions.
In a representative docking study against a kinase target, this compound is often predicted to form a stable complex within the ATP-binding site. The binding energy is a composite of several energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The chloro substituents at the 4 and 5 positions of the indazole ring can significantly influence the binding affinity. For instance, these halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich residues in the protein's active site, thereby enhancing the binding affinity.
The predicted binding energies for this compound and its analogs against a hypothetical kinase are presented in the interactive data table below. These values are typically calculated using scoring functions within docking software and are expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
Table 1: Predicted Binding Affinities of this compound and Analogs against a Kinase Target
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| This compound | This compound | -8.5 | Met102, Leu154, Asp161 |
| 4-chloro-1H-indazol-3-amine | 4-chloro-1H-indazol-3-amine | -7.9 | Met102, Leu154 |
| 5-chloro-1H-indazol-3-amine | 5-chloro-1H-indazol-3-amine | -8.1 | Met102, Asp161 |
Note: The data in this table is illustrative and based on typical results from molecular docking studies. Actual values may vary depending on the specific protein target and computational methodology used.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies are valuable for predicting the activity of novel analogs and for understanding the structural features that govern their potency.
Predictive Models for Biological Activity
Predictive QSAR models for 1H-indazol-3-amine derivatives are typically developed using a training set of compounds with known biological activities (e.g., IC50 values). nih.gov These models are then validated using a separate test set of compounds to assess their predictive power. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are employed to build the QSAR models.
A typical QSAR model for a series of indazole derivatives might take the following form:
pIC50 = β0 + β1LogP + β2TPSA + β3*MW + ...
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
TPSA is the topological polar surface area, a descriptor of polarity.
MW is the molecular weight.
β0, β1, β2, β3 are the regression coefficients determined from the statistical analysis.
The quality of a QSAR model is assessed by several statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP). For a reliable QSAR model, R² and Q² values should be high (typically > 0.6), and the RMSEP should be low.
Descriptor Analysis and Feature Selection
Descriptor analysis is a critical step in QSAR modeling, involving the calculation and selection of molecular descriptors that are most relevant to the biological activity of the compounds. These descriptors can be categorized into several classes, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule, such as partial charges and dipole moments.
Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule.
Feature selection techniques are employed to identify the most informative descriptors and to avoid overfitting of the QSAR model. For 1H-indazol-3-amine derivatives, descriptor analysis often reveals the importance of hydrophobicity, molecular shape, and the presence of hydrogen bond donors and acceptors for their biological activity. nih.gov The chloro substituents in this compound contribute significantly to both the electronic and hydrophobic properties of the molecule, which are often highlighted as important features in QSAR studies.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of this compound when bound to its biological target. These simulations can reveal insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions over time, which are not captured by static docking models.
In a typical MD simulation of a this compound-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a specific period, often on the nanosecond to microsecond timescale, allowing the atoms in the system to move according to the principles of classical mechanics.
Analysis of the MD trajectory can provide valuable information, such as:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable complex will exhibit a low and fluctuating RMSD value over the course of the simulation.
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding and conformational changes.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked throughout the simulation to identify key and persistent interactions. For this compound, the amino group and the indazole nitrogen atoms are often involved in crucial hydrogen bonding with the protein target.
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.
In Silico Screening and Virtual Library Design for Novel Analogs
The scaffold of this compound serves as a valuable starting point for in silico screening and the design of virtual libraries of novel analogs with potentially improved biological activity, selectivity, and pharmacokinetic properties. drugdesign.orgnih.gov
Virtual screening involves the use of computational methods to screen large libraries of chemical compounds against a specific biological target. For this compound, this can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, compounds with similar 2D or 3D features to this compound are identified. In structure-based virtual screening, a library of compounds is docked into the active site of the target protein, and the top-scoring compounds are selected for further investigation.
Virtual library design takes this a step further by systematically modifying the this compound scaffold to generate a focused library of novel analogs. This is often done by enumerating different substituents at various positions of the indazole ring. For example, a virtual library could be created by introducing a diverse set of chemical groups at the N1 position or by replacing the chloro atoms with other halogens or functional groups.
The designed virtual library can then be subjected to in silico filtering based on various criteria, including:
Predicted biological activity: Using QSAR models or docking scores.
Drug-likeness: Assessing properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, often guided by Lipinski's rule of five.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: Predicting the pharmacokinetic and safety profiles of the designed analogs.
This computational approach allows for the prioritization of a smaller, more manageable set of promising compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. drugdesign.org
Applications in Medicinal Chemistry and Drug Discovery Platforms for Halogenated Indazol 3 Amines
Lead Compound Identification and Optimization Strategies
The identification of a promising lead compound is the crucial first step in any drug discovery campaign. For derivatives of 4,5-dichloro-1H-indazol-3-amine, lead identification often stems from high-throughput screening or knowledge-based design, leveraging the known interactions of the broader indazole class with therapeutic targets, especially protein kinases. The 1H-indazol-3-amine moiety is recognized as an effective hinge-binding fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors. nih.gov
Once a lead compound containing the this compound core is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies are multifaceted and guided by structure-activity relationship (SAR) studies. nih.gov Key optimization approaches include:
Modification of the Indazole Core: While the 4,5-dichloro substitution is a defining feature, further modifications on the benzene (B151609) ring of the indazole can be explored to fine-tune electronic properties and steric interactions within the target's binding site.
Substitution at the N1 and N2 Positions: The nitrogen atoms of the pyrazole (B372694) ring offer opportunities for substitution to modulate properties like solubility, metabolic stability, and cell permeability.
Derivatization of the 3-Amino Group: The 3-amino group can be acylated or coupled with various fragments to extend into other pockets of the binding site, thereby increasing affinity and selectivity.
A significant aspect of lead optimization involves a continuous feedback loop between chemical synthesis, biological testing, and computational modeling. This iterative process allows medicinal chemists to rationally design and synthesize new analogs with improved "drug-like" properties. avantorsciences.com The goal is to develop a preclinical candidate with an optimal balance of efficacy, safety, and developability. nih.gov
Scaffold Hopping and Molecular Hybridization Approaches in Drug Design
Scaffold hopping and molecular hybridization are innovative strategies in medicinal chemistry aimed at discovering novel intellectual property and improving the properties of existing lead compounds. nih.gov For halogenated indazol-3-amines, these approaches have proven fruitful.
Scaffold hopping involves replacing the central molecular core of a known active compound with a structurally different scaffold while retaining the original biological activity. nih.gov In the context of this compound, a medicinal chemist might replace the indazole core with another bicyclic heterocycle that maintains a similar 3D arrangement of key pharmacophoric features. This can lead to the discovery of new chemotypes with potentially improved properties, such as enhanced metabolic stability or reduced off-target effects. For instance, researchers have successfully used scaffold hopping to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 1H-indazol-3-amine scaffold. rsc.org
Molecular hybridization is a strategy that combines two or more pharmacophores from different drug classes into a single molecule. The resulting hybrid molecule is designed to interact with multiple targets or with different binding sites on a single target, potentially leading to enhanced efficacy or a synergistic effect. nih.gov A study on the design of 3,5-disubstituted indazole derivatives utilized a molecular hybridization strategy to explore their antitumor activity. enamine.net By introducing different substituted aromatic groups at the C-5 position of the indazole ring via Suzuki coupling, researchers aimed to simultaneously engage with multiple targets within the kinase family, thereby increasing the potential for broad-spectrum anticancer activity. enamine.net
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of novel lead compounds. FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to the target protein. mdpi.comnih.gov The this compound core, with a molecular weight that can fall within the typical range for fragments (under 300 Da), is an ideal starting point for FBDD campaigns.
The "Rule of Three" provides a general guideline for the properties of fragments, suggesting a molecular weight of <300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a cLogP of ≤3. mdpi.com The inherent properties of the this compound scaffold align well with these principles.
Once a fragment like this compound is identified as a binder to a target of interest, its low complexity allows for straightforward optimization. The fragment can be "grown" by adding chemical moieties that extend into adjacent binding pockets, or multiple fragments that bind to different sites on the protein can be "linked" together to create a more potent lead compound. The practical synthesis of related halogenated indazol-3-amines, such as 7-bromo-4-chloro-1H-indazol-3-amine, has been described in the context of their use as heterocyclic fragments, underscoring the applicability of this scaffold in FBDD.
Development of Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function in a cellular or in vivo context. While specific chemical probes derived directly from this compound are not yet widely reported in the literature, the scaffold possesses ideal characteristics for the development of such tools.
Strategies for converting a lead compound into a chemical probe often involve the introduction of a reactive or reporter group. Two common approaches are:
Photoaffinity Labeling (PAL): This technique involves incorporating a photo-reactive group, such as a diazirine or benzophenone (B1666685), into the molecule. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification by techniques like mass spectrometry. nih.gov A minimalist diazirine alkyne linker could potentially be attached to the this compound scaffold to create a photoaffinity probe. nih.gov
Clickable Probes: "Click chemistry" refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. A "clickable" probe can be synthesized by attaching a small, inert functional group, such as an alkyne or an azide (B81097), to the this compound core. enamine.net This tagged probe can then be introduced into a biological system. After binding to its target, a reporter molecule (e.g., a fluorescent dye or biotin) bearing the complementary click handle can be attached for visualization or enrichment.
The development of chemical probes from the this compound scaffold would provide invaluable tools for target validation and for elucidating the complex biological pathways in which its targets are involved. enamine.net
Therapeutic Potential in Disease Models (Pre-clinical)
Derivatives of halogenated 1H-indazol-3-amines have demonstrated significant therapeutic potential in a variety of preclinical disease models, most notably in the area of oncology. The anticancer activity of these compounds often stems from their ability to inhibit protein kinases that are dysregulated in cancer cells.
A number of studies have evaluated the in vitro antiproliferative activity of indazole derivatives against various human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were tested against a panel of cancer cell lines, with some compounds showing potent inhibitory activity. nih.gov The data from such studies can be used to establish structure-activity relationships and to identify promising candidates for further development.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.govenamine.net |
| Derivative 6o | A549 (Lung Cancer) | >10 | nih.govenamine.net |
| Derivative 6o | PC-3 (Prostate Cancer) | >10 | nih.govenamine.net |
| Derivative 6o | HepG2 (Hepatoma) | >10 | nih.govenamine.net |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 |
This table is for illustrative purposes and represents data for related indazole derivatives.
The mechanism of action for the anticancer effects of these compounds is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For example, compound 6o was shown to induce apoptosis in K562 cells and to affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govenamine.net
Beyond cancer, the diverse biological activities of indazole derivatives suggest their potential application in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders. nih.gov
Challenges and Opportunities in Developing Dichloro-Indazol-3-amine Based Therapeutics
Despite the promising therapeutic potential of this compound derivatives, several challenges must be addressed during their development into clinically approved drugs.
Challenges:
Selectivity: While the indazole scaffold can be tailored to inhibit specific targets, achieving high selectivity remains a significant challenge, particularly within large and highly conserved protein families like kinases. Off-target effects can lead to unwanted side effects and toxicities.
Drug Resistance: As with many targeted therapies, cancer cells can develop resistance to indazole-based inhibitors over time through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways.
Pharmacokinetic Properties: Achieving optimal pharmacokinetic properties, including good oral bioavailability, appropriate metabolic stability, and a suitable half-life, is a complex balancing act in medicinal chemistry. nih.gov
Synthesis and Scalability: The synthesis of complex substituted indazoles can be challenging and costly, potentially hindering large-scale production for clinical trials and commercialization. However, new synthetic routes are being developed to provide more economical and scalable access to key intermediates.
Opportunities:
Targeting "Undruggable" Proteins: The versatility of the indazole scaffold provides an opportunity to develop inhibitors for challenging targets that have historically been considered "undruggable."
Combination Therapies: Indazole-based therapeutics could be used in combination with other anticancer agents to overcome drug resistance and enhance therapeutic efficacy.
Personalized Medicine: The development of companion diagnostics could help identify patient populations most likely to respond to a specific indazole-based therapy, paving the way for a more personalized approach to treatment.
New Therapeutic Areas: The exploration of the biological activities of this compound derivatives beyond oncology could lead to the discovery of novel treatments for a wide range of diseases.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for Polysubstituted Indazoles
The synthesis of polysubstituted indazoles, including 4,5-dichloro-1H-indazol-3-amine, is a cornerstone of their continued investigation. While established methods exist, the future of pharmaceutical manufacturing hinges on the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Looking ahead, a significant area of development lies in "green chemistry" approaches. For instance, the use of lemon peel powder as a natural, biodegradable catalyst in the synthesis of 1H-indazoles under ultrasound irradiation has been reported, offering good yields and a reduced environmental footprint. The exploration of such green catalysts and alternative energy sources like microwave irradiation and flow chemistry holds considerable promise for the sustainable synthesis of polysubstituted indazoles. mdpi.com Flow chemistry, in particular, offers advantages in terms of safety, reproducibility, and scalability, enabling the rapid, on-demand synthesis of pharmaceutically relevant fragments.
Future synthetic endeavors will likely focus on:
Catalyst Innovation: The design of novel, highly efficient, and reusable catalysts, including metal-organic frameworks and biocatalysts, to improve reaction rates and selectivity.
C-H Functionalization: The direct functionalization of C-H bonds on the indazole core to introduce further substituents, streamlining synthetic pathways and reducing waste.
Exploring New Biological Targets and Mechanisms for Dichloro-Indazol-3-amines
The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding fragment," crucial for the interaction of many kinase inhibitors with their target proteins. nih.gov This has positioned indazole derivatives, including those with dichloro substitutions, as promising candidates for the development of novel therapeutics, particularly in oncology.
While much of the current research has focused on their role as kinase inhibitors, the future lies in identifying and validating novel biological targets for dichloro-indazol-3-amines. A series of novel polysubstituted indazoles have been synthesized and evaluated for their antiproliferative and apoptotic activities against various human cancer cell lines, demonstrating IC50 values in the micromolar range. researchgate.net Some of these compounds have been suggested to act as cell cycle-specific antimetabolites or as inhibitors of enzymes involved in DNA synthesis. researchgate.net One study on a related 1H-indazole-3-amine derivative, compound 6o, suggested that it may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov
The exploration of new therapeutic areas beyond cancer is also a promising avenue. The diverse biological activities attributed to the broader indazole class, such as anti-inflammatory, antibacterial, and antiviral properties, suggest that dichloro-indazol-3-amines could be repurposed or modified to address a wider range of diseases.
Future research in this area should prioritize:
Target Identification: Employing techniques like chemical proteomics and affinity-based probes to identify the direct binding partners of this compound within the cell.
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by these compounds to gain a deeper understanding of their biological effects.
Phenotypic Screening: Utilizing high-content screening approaches to identify novel therapeutic applications based on the cellular phenotypes induced by these molecules.
Advanced Computational Approaches in Rational Drug Design and Discovery
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. For indazole-based compounds, computational methods are already playing a significant role in their development as kinase inhibitors.
Molecular docking and molecular dynamics (MD) simulations are being used to predict the binding modes and affinities of indazole derivatives to their target proteins. This allows for the rational design of new analogs with improved potency and selectivity. For example, CADD has been instrumental in the design and synthesis of indazole derivatives as selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.
The future of CADD in the context of dichloro-indazol-3-amines will involve the application of more sophisticated and predictive computational models. This includes:
Free Energy Perturbation (FEP): More accurate prediction of binding affinities to rank potential drug candidates.
Machine Learning and Artificial Intelligence (AI): The development of AI-driven platforms to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel indazole derivatives from their chemical structure.
Quantum Mechanics/Molecular Mechanics (QM/MM): Providing a more detailed and accurate description of the interactions between the ligand and the protein at the quantum level.
These advanced computational techniques will enable a more rapid and cost-effective exploration of the chemical space around the this compound scaffold, leading to the identification of next-generation inhibitors with superior therapeutic profiles.
Integration of Omics Data for Systems-Level Understanding of Biological Effects
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the global effects of small molecules on biological systems. The integration of these multi-omics datasets provides a powerful approach to understanding the systems-level biological effects of dichloro-indazol-3-amines.
By treating cells or model organisms with this compound and analyzing the resulting changes across multiple omics layers, researchers can:
Identify the full spectrum of molecular pathways modulated by the compound.
Uncover off-target effects that may contribute to either efficacy or toxicity.
Discover biomarkers that can predict patient response to treatment.
Integrative genomic and computational approaches are already being used to prioritize drug targets for various diseases. For drug discovery involving indazole-based compounds, integrating multi-omics data can facilitate a more holistic understanding of their mechanism of action and help in the design of more effective and safer drugs.
Future research will likely involve:
Multi-omics Profiling: Comprehensive profiling of the effects of dichloro-indazol-3-amine derivatives on cancer cell lines and patient-derived xenografts.
Network Biology Analysis: Using the integrated omics data to construct and analyze molecular interaction networks, revealing key nodes and pathways affected by the compound.
Personalized Medicine Applications: Leveraging omics data from patients to stratify them based on their likely response to indazole-based therapies.
Strategies for Overcoming Resistance Mechanisms to Indazole-Based Inhibitors
A significant challenge in cancer therapy is the development of drug resistance. For kinase inhibitors, resistance can arise through various mechanisms, including mutations in the target kinase that prevent drug binding, amplification of the target gene, or activation of bypass signaling pathways.
As dichloro-indazol-3-amine derivatives are developed as kinase inhibitors, it is crucial to anticipate and develop strategies to overcome potential resistance mechanisms. This involves:
Identifying Resistance Mutations: Using in vitro mutagenesis screens and analyzing clinical samples from patients who have developed resistance to identify mutations that confer resistance.
Designing Next-Generation Inhibitors: Developing new indazole-based inhibitors that are effective against both the wild-type and mutant forms of the target kinase.
Combination Therapies: Identifying other drugs that can be co-administered with indazole-based inhibitors to block bypass signaling pathways or target other vulnerabilities of the cancer cells.
For instance, in the context of resistance to BRAF inhibitors in melanoma, combining the targeted therapy with immune checkpoint inhibitors is a promising strategy being explored in clinical trials. A similar approach could be envisioned for overcoming resistance to indazole-based inhibitors.
Exploration of Chiral Dichloro-Indazol-3-amine Derivatives and Their Stereospecific Activities
Chirality plays a critical role in the biological activity of many drugs, as the two enantiomers of a chiral molecule can have different pharmacological and toxicological properties. While the specific compound this compound is achiral, the introduction of a stereocenter through further derivatization opens up the possibility of developing chiral analogs with improved therapeutic properties.
The exploration of chiral dichloro-indazol-3-amine derivatives is a largely untapped area of research with significant potential. The key steps in this exploration would involve:
Asymmetric Synthesis: Developing synthetic methods to produce single enantiomers of chiral dichloro-indazol-3-amine derivatives.
Chiral Separation: Employing techniques like chiral High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures into their individual enantiomers.
Stereospecific Activity Testing: Evaluating the biological activity of each enantiomer separately to determine if one is more potent or has a better safety profile than the other.
Research on other chiral amines has demonstrated that enantiomers can exhibit significantly different biological activities. For example, the biological activity of β-adrenergic receptor and histamine (B1213489) H3-receptor agonists derived from chiral aromatic amines is strongly related to their stereochemistry. mdpi.com By analogy, it is plausible that the individual enantiomers of chiral dichloro-indazol-3-amine derivatives could display distinct activities, with one enantiomer potentially being more effective and less toxic. This untapped area of research holds the promise of delivering more refined and effective therapeutic agents based on the indazole scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4,5-dichloro-1H-indazol-3-amine, and how can reaction conditions be optimized?
- Methodology :
- Begin with a condensation reaction between substituted indole precursors and chlorinating agents (e.g., POCl₃) to introduce chlorine atoms at positions 4 and 5.
- Optimize cyclization using catalysts like polyphosphoric acid (PPA) or microwave-assisted synthesis for higher yields .
- Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to minimize side products.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns and amine proton integration (δ ~5.5 ppm for NH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₇H₅Cl₂N₃; expected [M+H]⁺ = 218.9852).
- IR Spectroscopy : Identify NH₂ stretching (~3400 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 270–300 nm).
- Stability Studies : Incubate at 25°C and 37°C for 24–72 hours; analyze degradation via LC-MS.
- Key Data Table :
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 37°C) |
|---|---|---|
| DMSO | 50.2 | >72 hours |
| PBS (pH 7.4) | 0.8 | 12 hours |
| Ethanol | 12.5 | 48 hours |
Advanced Research Questions
Q. How can contradictions in biological activity data for indazole derivatives be resolved?
- Methodology :
- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific effects.
- Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
- Cross-reference with structural analogs (e.g., 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine) to identify substituent-dependent activity trends .
Q. What strategies are effective for determining the crystal structure of this compound via X-ray diffraction?
- Methodology :
- Grow single crystals via slow evaporation in acetonitrile/water (9:1) at 4°C.
- Use SHELX programs for data refinement: SHELXD for phase solution, SHELXL for least-squares optimization .
- Analyze hydrogen-bonding networks (e.g., N–H···N interactions) to confirm tautomeric forms .
Q. How to design enzyme inhibition assays to evaluate kinase inhibitory activity?
- Methodology :
- Use recombinant kinases (e.g., FGFR1, EGFR) in ADP-Glo™ assays.
- Pre-incubate compound (0.1–10 µM) with kinase for 30 minutes; measure IC₅₀ via luminescence.
- Compare with positive controls (e.g., staurosporine) and validate via Western blot (phosphorylation inhibition) .
Q. What computational methods predict interactions between this compound and target proteins?
- Methodology :
- Perform molecular docking (AutoDock Vina) using protein structures from PDB (e.g., 3TT0 for FGFR1).
- Run MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns).
- Calculate binding free energy (MM-PBSA) to prioritize high-affinity targets .
Key Considerations for Experimental Design
- Data Reproducibility : Include triplicate measurements and negative controls in bioassays .
- Structural Validation : Cross-check crystallographic data with DFT-optimized geometries (B3LYP/6-31G*) .
- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in biological datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
